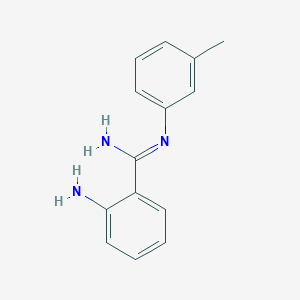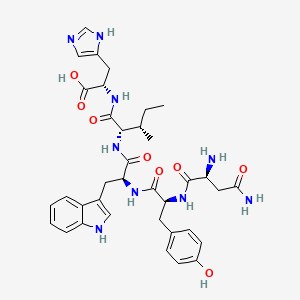
Copper--pyridine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–pyridine (1/1) is a coordination compound consisting of copper and pyridine in a 1:1 ratio This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper–pyridine (1/1) can be synthesized through various methods, including:
Direct Coordination: Copper salts, such as copper(II) chloride or copper(II) sulfate, are reacted with pyridine in an appropriate solvent like ethanol or water. The reaction typically occurs at room temperature or slightly elevated temperatures.
Solvent-Free Synthesis: Copper(II) acetate and pyridine can be mixed directly without a solvent, followed by heating to facilitate the formation of the complex.
Electrochemical Methods: Copper electrodes can be used in an electrochemical cell containing pyridine and an electrolyte solution to form the copper–pyridine complex on the electrode surface.
Industrial Production Methods
Industrial production of copper–pyridine (1/1) often involves large-scale reactions using copper salts and pyridine in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The complex is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The pyridine ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Coordination Reactions: The complex can coordinate with additional ligands, forming higher-order complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Phosphines, amines.
Coordination Reagents: Additional pyridine or other nitrogen-containing ligands.
Major Products
Oxidation Products: Copper(III) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Complexes with different ligands.
Coordination Products: Higher-order copper complexes.
Applications De Recherche Scientifique
Copper–pyridine (1/1) has a wide range of applications in scientific research, including:
Catalysis: The complex is used as a catalyst in various organic reactions, such as cross-coupling reactions and oxidation reactions.
Medicine: Copper–pyridine complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce cell death.
Material Science: The complex is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology: Copper–pyridine complexes are studied for their role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Mécanisme D'action
The mechanism of action of copper–pyridine (1/1) involves the interaction of the copper center with various molecular targets. In catalysis, the copper center can facilitate electron transfer processes, activating substrates for subsequent reactions. In biological systems, the complex can bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Copper–pyridine (1/1) can be compared with other similar compounds, such as:
Copper–2,2’-bipyridine: This complex has a similar structure but with 2,2’-bipyridine as the ligand. It exhibits different reactivity and stability compared to copper–pyridine.
Copper–1,10-phenanthroline: This complex uses 1,10-phenanthroline as the ligand and is known for its strong binding affinity and stability.
Copper–2-ethylpyridine: This complex has 2-ethylpyridine as the ligand and shows unique magnetic and spectroscopic properties.
Conclusion
Copper–pyridine (1/1) is a versatile and important coordination compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
514789-96-9 |
|---|---|
Formule moléculaire |
C5H5CuN |
Poids moléculaire |
142.65 g/mol |
Nom IUPAC |
copper;pyridine |
InChI |
InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H; |
Clé InChI |
IRJGZWIEFFOYJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
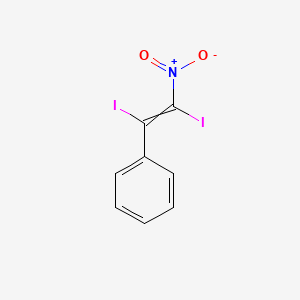
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
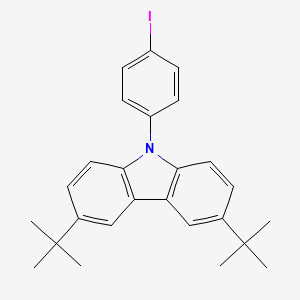
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)


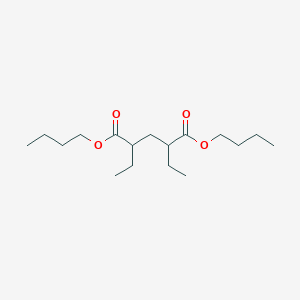
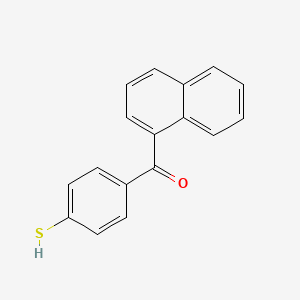
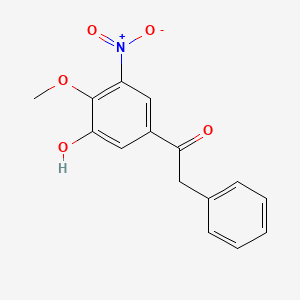
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
